4-Hydroxymethyl Ambrisentan

Endothelin receptor pharmacology Metabolite activity profiling PAH therapeutic monitoring

Procure (S)-4-Hydroxymethyl Ambrisentan (CAS 1106685-66-8) as your critical impurity reference standard for ANDA submissions and DDI probe substrate. Unlike racemic mixtures or bosentan metabolites, this enantiopure (S)-form matches the in vivo metabolite stereochemistry of ambrisentan and shows ~65-fold lower ETA affinity, no CYP induction, and no P-gp inhibition. Mandatory for LC-MS/MS method validation with calibration at low ng/mL concentrations. Used in ketoconazole and rifampicin interaction studies. Ensure regulatory compliance with USP/EP traceability.

Molecular Formula C22H22N2O5
Molecular Weight 394.4 g/mol
CAS No. 1106685-66-8
Cat. No. B128974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxymethyl Ambrisentan
CAS1106685-66-8
Synonyms(αS)-α-[[4-(Hydroxymethyl)-6-methyl-2-pyrimidinyl]oxy]-β-methoxy-β-phenylbenzenepropanoic Acid
Molecular FormulaC22H22N2O5
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO
InChIInChI=1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27)/t19-/m1/s1
InChIKeyPDUAYPFMBRYSNN-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxymethyl Ambrisentan (CAS 1106685-66-8): Core Identity and Procurement-Relevant Classification


4-Hydroxymethyl Ambrisentan (CAS 1106685-66-8) is the (S)-enantiomer of the primary oxidative metabolite of ambrisentan, a propanoic acid-class endothelin type A (ETA) receptor antagonist approved for pulmonary arterial hypertension (PAH) [1]. With molecular formula C22H22N2O5 and a molecular weight of 394.42 Da, the compound is formed via CYP3A4-mediated hydroxylation of the 4-methyl group on the pyrimidine ring of ambrisentan [2]. It exists as a single stereoisomer (S-configuration at the α-carbon) and is distinguished from its racemic counterpart (CAS 1106685-84-0) as well as from its downstream glucuronide conjugate [3]. The compound is not a naturally occurring metabolite and is detected exclusively in individuals exposed to ambrisentan [4].

Why 4-Hydroxymethyl Ambrisentan (CAS 1106685-66-8) Cannot Be Replaced by Generic Ambrisentan, Racemic 4-Hydroxymethyl Ambrisentan, or Alternative ERA Metabolites


Generic substitution of this specific compound is not feasible because its utility is tied to its precise molecular identity as the (S)-enantiomer of the CYP3A4-dependent oxidative metabolite of ambrisentan—a species with fundamentally different pharmacological potency, systemic exposure, and drug-drug interaction (DDI) liability compared to the parent drug, its racemic mixture, or metabolites of other endothelin receptor antagonists (ERAs) [1][2]. Unlike ambrisentan (Ki 0.011–0.016 nM for ETA, >4000-fold ETA/ETB selectivity), 4-hydroxymethyl ambrisentan exhibits approximately 65-fold lower ETA receptor binding affinity and circulates at only ~4% of the parent drug's systemic AUC, rendering it pharmacologically negligible at therapeutic concentrations [1]. Critically, the hydroxylated metabolite lacks the CYP induction and P-glycoprotein inhibition properties seen with desmethyl bosentan, the major metabolite of the alternative ERA bosentan, meaning cross-class metabolite interchange would yield entirely different DDI risk profiles [2]. These quantitative distinctions are essential for anyone procuring this compound for use as an analytical reference standard, a DDI probe substrate, or a pharmacokinetic biomarker.

Quantitative Differentiation Evidence for 4-Hydroxymethyl Ambrisentan (CAS 1106685-66-8) Against Closest Comparators


ETA Receptor Binding Affinity: 65-Fold Reduction Versus Parent Ambrisentan Eliminates Pharmacological Contribution

4-Hydroxymethyl ambrisentan exhibits approximately 65-fold lower binding affinity for the human ETA receptor compared to the parent drug ambrisentan [1]. Ambrisentan itself is a high-affinity ETA antagonist with Ki = 0.011–0.016 nM and >4000-fold selectivity over ETB [2]. Combining the 65-fold affinity deficit with the 4% relative systemic AUC means the metabolite's receptor occupancy at clinically achieved plasma concentrations is negligible; regulatory documentation explicitly states it 'is not expected to contribute to pharmacological activity of ambrisentan' [1]. This represents a class-level inference about metabolite inertness that stands in marked contrast to active metabolites of other ERAs, such as desmethyl bosentan, which retains potent PXR activation and CYP3A4 induction capacity [3].

Endothelin receptor pharmacology Metabolite activity profiling PAH therapeutic monitoring

Systemic Exposure: Metabolite AUC Represents Only ~4% of Parent Ambrisentan AUC at Steady State

At steady state in humans, the area under the plasma concentration–time curve (AUC) of 4-hydroxymethyl ambrisentan accounts for approximately 4% of the parent ambrisentan AUC [1]. This low relative exposure is documented consistently across multiple FDA-approved product labels and regulatory monographs [2]. In contrast, ambrisentan glucuronide represents approximately 13% of the dose, and the downstream 4-hydroxymethyl ambrisentan glucuronide accounts for approximately 5% [3]. This quantitative exposure hierarchy establishes 4-hydroxymethyl ambrisentan as a minor circulating species, which is mechanistically explained by its rapid sequential glucuronidation via UGT1A9S, 2B7S, and 1A3S [3].

Pharmacokinetics Metabolite exposure ratio Therapeutic drug monitoring

DDI Perpetrator Profile: 4-Hydroxymethyl Ambrisentan Lacks CYP3A4 Induction and P-gp Inhibition, Unlike Desmethyl Bosentan

In a head-to-head in vitro comparison of ERA metabolites, Weiss et al. (2015) demonstrated that 4-hydroxymethyl ambrisentan (along with hydroxy bosentan) neither induced CYP3A4, ABCB1 (P-gp), or ABCG2 mRNA expression in LS180 cells, nor inhibited P-glycoprotein function in a calcein-AM assay in L-MDR1 cells, and only weakly inhibited OATP1B1 and OATP1B3 [1]. In striking contrast, desmethyl bosentan—the major metabolite of the alternative ERA bosentan—induced CYP3A4 mRNA approximately 6-fold at 50 µM, ABCB1 (P-gp) approximately 4.5-fold, and ABCG2 approximately 2-fold, and also activated PXR in a reporter gene assay [1]. Desmethyl bosentan further inhibited OATP1B1 with an IC50 of 3.8 µM (95% CI 1.9–7.6) and OATP1B3 with an IC50 of 7.4 µM (95% CI 2.6–21.5) [1]. This differential DDI liability profile means that 4-hydroxymethyl ambrisentan can serve as a metabolically inert comparator in DDI studies, whereas desmethyl bosentan cannot.

Drug-drug interactions CYP induction Transporter inhibition ERA metabolite toxicology

CYP3A4 Probe Substrate Value: Ketoconazole Co-Administration Modestly Decreases 4-Hydroxymethyl Ambrisentan Cmax by 16.5% and AUC by 4.0%

In a clinical DDI study by Richards et al. (2009), co-administration of the strong CYP3A4 inhibitor ketoconazole (400 mg QD for 4 days) with a single 10 mg dose of ambrisentan in 16 healthy male subjects resulted in an ambrisentan AUC0–∞ increase of 35.3% and Cmax increase of 20.0% [1]. The corresponding effects on the 4-hydroxymethyl ambrisentan metabolite were a decrease in AUC0–∞ of only 4.0% and a decrease in Cmax of 16.5% [1]. The modest magnitude of metabolite reduction, despite strong CYP3A4 inhibition, is consistent with the fact that only ~20% of ambrisentan undergoes CYP-mediated oxidation to this metabolite, with glucuronidation being the predominant clearance pathway [2]. Similarly, co-administration of the CYP3A4 inducer rifampicin at steady state produced no clinically relevant change in relative systemic exposure of 4-hydroxymethyl ambrisentan [3]. This quantitative stability under both CYP3A4 inhibition and induction distinguishes 4-hydroxymethyl ambrisentan from metabolites whose formation is more exclusively CYP-dependent.

CYP3A4 phenotyping Metabolite pharmacokinetics DDI clinical study

Enantiopure Reference Standard Identity: (S)-Enantiomer (CAS 1106685-66-8) Versus Racemate (CAS 1106685-84-0) for Regulatory ANDA Submissions

4-Hydroxymethyl Ambrisentan CAS 1106685-66-8 is the single (S)-enantiomer, mirroring the stereochemistry of the therapeutically active S-ambrisentan parent drug . Ambrisentan is administered as the pure (S)-enantiomer, and in vivo chiral inversion to the (R)-enantiomer is negligible [1]. Consequently, the (S)-4-hydroxymethyl metabolite is the biologically relevant species for pharmacokinetic and metabolic studies. The racemic mixture (rac 4-hydroxymethyl ambrisentan, CAS 1106685-84-0) is commercially available but lacks enantiomeric specificity . For ANDA and DMF submissions, regulatory authorities require impurity reference standards that match the stereochemical identity of the drug substance; the (S)-enantiomer reference standard (CAS 1106685-66-8) meets this requirement and is supplied with detailed characterization data compliant with regulatory guidelines, including traceability against USP or EP pharmacopeial standards where feasible [2]. Typical commercial specifications include purity ≥95% (HPLC) for the (S)-enantiomer, with deuterated analogs (e.g., (S)-4-Hydroxymethyl ambrisentan-d10) available at >98% purity for use as internal standards in LC-MS/MS methods [3].

Chiral impurity analysis Reference standard procurement ANDA/DMF regulatory compliance

Physicochemical Handling and Stability: Hygroscopicity and Thermal Lability Differentiate This Metabolite from Parent Ambrisentan

The (S)-4-Hydroxymethyl Ambrisentan reference standard exhibits distinct physicochemical handling requirements compared to the parent drug. The compound is reported as hygroscopic, requiring storage at −20°C under inert atmosphere, with a melting point >130°C (with decomposition) . In contrast, ambrisentan drug substance is typically stored at controlled room temperature (20–25°C) and does not require inert atmosphere handling [1]. The introduction of the 4-hydroxymethyl group increases the hydrogen bond donor count from 1 (ambrisentan) to 2, increases the topological polar surface area (102 Ų), and slightly reduces the predicted logP (2.6 for the metabolite vs. approximately 3.4 for ambrisentan) . These differences necessitate dedicated stability-indicating HPLC methods and preclude the use of parent drug storage protocols for the metabolite reference standard [2].

Reference standard handling Stability-indicating methods Storage conditions

Highest-Value Application Scenarios for 4-Hydroxymethyl Ambrisentan (CAS 1106685-66-8) Based on Quantitative Evidence


Bioanalytical Method Validation and Pharmacokinetic Studies Requiring a Pharmacologically Silent, CYP3A4-Derived Metabolite Standard

In LC-MS/MS method development for ambrisentan pharmacokinetic studies, 4-hydroxymethyl ambrisentan serves as the critical oxidative metabolite analyte. Its low systemic exposure (~4% of parent AUC) demands a high-purity reference standard to establish accurate calibration curves and quality control samples at low ng/mL concentrations [1]. Because the metabolite is pharmacologically inert (65-fold lower ETA affinity) and does not confound pharmacodynamic endpoints, it is the ideal biomarker for assessing CYP3A4-mediated metabolic capacity without introducing receptor-mediated artifacts—a distinct advantage over metabolites of other ERAs such as desmethyl bosentan, which retains significant pharmacological and DDI activity [2]. The enantiopure (S)-form (CAS 1106685-66-8) must be specified to match the in vivo stereochemistry of S-ambrisentan metabolism .

Drug-Drug Interaction (DDI) Studies Profiling CYP3A4 Inhibition and Induction Effects on Ambrisentan Metabolism

4-Hydroxymethyl ambrisentan is the only clinically validated oxidative metabolite biomarker for ambrisentan DDI studies. The ketoconazole interaction study established its quantitative responsiveness to strong CYP3A4 inhibition (Cmax decreased by 16.5%, AUC decreased by 4.0%), while the rifampicin study demonstrated its stability under CYP3A4 induction (no significant change in relative exposure) [1][2]. This dual characterization makes it uniquely suited as a reference analyte in multi-drug interaction panels. Crucially, the metabolite itself lacks perpetrator DDI liability—it does not induce CYP3A4, inhibit P-gp, or significantly inhibit OATP1B1/1B3—meaning its plasma concentration changes can be interpreted solely as a readout of the test article's effect on parent drug metabolism, without confounding contributions from the metabolite's own interaction profile .

ANDA/DMF Regulatory Submissions Requiring Authentic Impurity Reference Standards with Pharmacopeial Traceability

For generic pharmaceutical companies filing ANDAs for ambrisentan tablets, 4-hydroxymethyl ambrisentan is a key impurity reference standard that must be used for HPLC method validation, system suitability testing, and stability-indicating assay development [1]. Regulatory authorities require that impurity standards be fully characterized with identity confirmed by LC-MS, HRMS, 1D/2D-NMR, and purity determined by HPLC [2]. The (S)-enantiomer (CAS 1106685-66-8) must be used because the approved drug substance is the single (S)-enantiomer and chiral inversion is negligible in vivo; using the racemate (CAS 1106685-84-0) introduces an irrelevant (R)-enantiomer that is not an authentic impurity of the drug product . Suppliers offering traceability against USP or EP pharmacopeial standards provide an additional layer of regulatory defensibility .

Metabolite Safety Assessment Studies Distinguishing Ambrisentan-Class from Bosentan-Class ERA Metabolite Toxicology

The contrasting DDI perpetrator profiles of 4-hydroxymethyl ambrisentan versus desmethyl bosentan—specifically the latter's ability to induce CYP3A4 (6-fold at 50 µM), ABCB1 (4.5-fold), and activate PXR, versus the former's complete lack of these activities—create a unique experimental paradigm [1]. Toxicity and drug interaction screening programs that evaluate ERA class effects must include 4-hydroxymethyl ambrisentan as the representative ambrisentan-class metabolite to avoid misattributing class-level toxicity that is actually specific to bosentan-class metabolites. This is particularly relevant given that bosentan is associated with hepatotoxicity and CYP-mediated DDIs that are absent with ambrisentan; 4-hydroxymethyl ambrisentan provides the negative control that validates the metabolite-specific (rather than class-wide) nature of these adverse effects [1][2].

Quote Request

Request a Quote for 4-Hydroxymethyl Ambrisentan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.